Cas no 93-37-8 (2,7-Dimethylquinoline)

2,7-Dimethylquinoline structure
2,7-Dimethylquinoline structure
Nombre del producto:2,7-Dimethylquinoline
Número CAS:93-37-8
MF:C11H11N
Megavatios:157.211742639542
MDL:MFCD00006763
CID:808020
PubChem ID:7138

2,7-Dimethylquinoline Propiedades químicas y físicas

Nombre e identificación

    • 2,7-Dimethylquinoline
    • Quinoline,2,7-dimethyl-
    • 2,7-Dimethylquinoline1000µg
    • 2,7-Dimethylquinoline (ACI)
    • m-Toluquinaldine
    • NSC 5240
    • 2,7-Dimethyl-quinoline
    • DTXSID0059085
    • 93-37-8
    • Quinoline, 2,7-dimethyl-
    • NSC5240
    • DB-057396
    • BDBM50159253
    • SB67626
    • I11455
    • NSC-5240
    • AS-49542
    • Quinoline,7-dimethyl-
    • MFCD00006763
    • CS-0119502
    • 2,7-Dimethylquinoline, 99%
    • CHEMBL194876
    • DTXCID1048835
    • NS00039552
    • AKOS015897204
    • SCHEMBL951793
    • EINECS 202-242-4
    • 7K9YKG6MZP
    • UNII-7K9YKG6MZP
    • MDL: MFCD00006763
    • Renchi: 1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3
    • Clave inchi: QXKPLNCZSFACPU-UHFFFAOYSA-N
    • Sonrisas: N1C(C)=CC=C2C=1C=C(C)C=C2

Atributos calculados

  • Calidad precisa: 157.089149g/mol
  • Carga superficial: 0
  • XLogP3: 3
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Cuenta de enlace giratorio: 0
  • Masa isotópica única: 157.089149g/mol
  • Masa isotópica única: 157.089149g/mol
  • Superficie del Polo topológico: 12.9Ų
  • Recuento de átomos pesados: 12
  • Complejidad: 155
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Needle like crystals.
  • Denso: 1.0491 (estimate)
  • Punto de fusión: 58-60 °C(lit.)
  • Punto de ebullición: 264.55°C
  • Punto de inflamación: 106.5°C
  • índice de refracción: 1.6106 (estimate)
  • PSA: 12.89000
  • Logp: 2.85160
  • Disolución: Soluble in ethanol, ether and benzene.

2,7-Dimethylquinoline Información de Seguridad

  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: 26-37/39
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38

2,7-Dimethylquinoline Datos Aduaneros

  • Código HS:2933499090
  • Datos Aduaneros:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,7-Dimethylquinoline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB460476-1 g
2,7-Dimethylquinoline, 95%; .
93-37-8 95%
1g
€280.10 2023-06-15
abcr
AB460476-250 mg
2,7-Dimethylquinoline, 95%; .
93-37-8 95%
250mg
€146.00 2023-06-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFR76-100MG
2,7-dimethylquinoline
93-37-8 95%
100MG
¥ 125.00 2023-04-12
Alichem
A189004003-1g
2,7-Dimethylquinoline
93-37-8 95%
1g
$441.00 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFR76-100mg
2,7-dimethylquinoline
93-37-8 95%
100mg
¥180.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFR76-250mg
2,7-dimethylquinoline
93-37-8 95%
250mg
¥302.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFR76-500mg
2,7-dimethylquinoline
93-37-8 95%
500mg
¥432.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFR76-1g
2,7-dimethylquinoline
93-37-8 95%
1g
¥655.0 2024-04-16
A2B Chem LLC
AC84494-1g
2,7-Dimethylquinoline
93-37-8 98%
1g
$55.00 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFR76-50.0g
2,7-dimethylquinoline
93-37-8 95%
50.0g
¥19699.0000 2024-07-20

2,7-Dimethylquinoline Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid ,  2,4,6-Trimethylpyridine ,  Palladium diacetate Solvents: Ethanol ;  16 h, 150 °C
Referencia
Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines
Li, Jixing; Zhang, Jinlong; Yang, Huameng; Jiang, Gaoxi, Journal of Organic Chemistry, 2017, 82(6), 3284-3290

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Gold (titania-containing nanoparticles) ,  Titania (gold-containing nanoparticles) ;  5 h, 30 °C
Referencia
One-pot photocatalytic synthesis of quinaldines from nitroarenes with Au loaded TiO2 nanoparticles
Selvam, K.; Swaminathan, M., Catalysis Communications, 2011, 12(6), 389-393

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Titania ,  Atomic nitrogen ;  4 h, 30 °C
Referencia
Facile Synthesis of 2-Methylquinolines From Anilines on Mesoporous N-Doped TiO2 Under UV and Visible Light
Selvam, K.; Swaminathan, M., Synthesis and Reactivity in Inorganic, 2013, 43(4), 500-508

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Sodium thiosulfate ,  5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Chloroform ,  Toluene ;  5 - 15 h, 25 °C
1.2 Reagents: Oxygen Catalysts: N-Hydroxytetrachlorophthalimide ,  5,6-Bis(5-methoxy-2-thienyl)-2,3-pyrazinedicarbonitrile Solvents: Acetonitrile ,  Dimethylacetamide ;  3 - 5 h, 25 °C
Referencia
Sequential Photoredox Catalysis for Cascade Aerobic Decarboxylative Povarov and Oxidative Dehydrogenation Reactions of N-Aryl α-Amino Acids
Shao, Tianju; Yin, Yanli; Lee, Richmond; Zhao, Xiaowei; Chai, Guobi; et al, Advanced Synthesis & Catalysis, 2018, 360(9), 1754-1760

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Palladium chloride Solvents: Acetonitrile ;  24 h, 80 °C
Referencia
Preparation of pyrazolopyridines, pyrazolopyrimidines and related compounds for inhibiting plasma kallikrein
, United States, , ,

Synthetic Routes 6

Condiciones de reacción
Referencia
The rhodium complex-catalyzed synthesis of quinolines from aminoarenes and aliphatic aldehydes
Watanabe, Yoshihisa; Shim, Sang Chul; Mitsudo, Takeaki, Bulletin of the Chemical Society of Japan, 1981, 54(11), 3460-5

Synthetic Routes 7

Condiciones de reacción
Referencia
2-Methylquinolines
, Japan, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid ,  Pyridine ,  Palladium chloride ;  16 h, 150 °C
Referencia
Preparation method of quinoline derivatives
, China, , ,

Synthetic Routes 9

Condiciones de reacción
Referencia
Preparation of benzazole derivatives for treating allergy disorders
, Japan, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Titania (Au-doped) ;  4 h, heated; 30 min, 30 ± 1 °C
Referencia
Au-doped TiO2 nanoparticles for selective photocatalytic synthesis of quinaldines from anilines in ethanol
Selvam, K.; Swaminathan, M., Tetrahedron Letters, 2010, 51(37), 4911-4914

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Platinum ,  Titania Solvents: Ethanol ;  5 h, 30 °C
Referencia
Novel redox photocatalyst Pt-TiO2 for the synthesis of 2-methylquinolines from nitroarenes
Selvam, Kaliyamoorthy; Swaminathan, Meenakshisundaram, Bulletin of the Chemical Society of Japan, 2011, 84(9), 953-959

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Silver ,  Titania Solvents: Ethanol ;  3 h, 30 °C
Referencia
Cost effective one-pot photocatalytic synthesis of quinaldines from nitroarenes by silver loaded TiO2
Selvam, K.; Swaminathan, M., Journal of Molecular Catalysis A: Chemical, 2011, 351, 52-61

Synthetic Routes 13

Condiciones de reacción
Referencia
Orientation effects in the synthesis of quinoline derivatives
Osborne, A. G., Tetrahedron, 1983, 39(17), 2831-41

Synthetic Routes 14

Condiciones de reacción
Referencia
Thermolysis of polyazapentadienes. Part 7. An unambiguous route to 7-substituted quinolines from cinnamaldehyde derivatives
Hickson, Clare L.; McNab, Hamish, Journal of the Chemical Society, 1984, (7), 1569-72

Synthetic Routes 15

Condiciones de reacción
1.1 Solvents: Ethanol ;  5 h, 30 °C
Referencia
Nano N-TiO2 mediated selective photocatalytic synthesis of quinaldines from nitrobenzenes
Selvam, Kaliyamoorthy; Swaminathan, Meenakshisundaram, RSC Advances, 2012, 2(7), 2848-2855

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Cupric acetate Catalysts: Silver hexafluoroantimonate ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: 1,4-Dioxane ;  20 h, 140 °C
Referencia
Carboxylate-assisted ruthenium(II)-catalyzed C-H activations of monodentate amides with conjugated alkenes
Li, Jie; Ackermann, Lutz, Organic Chemistry Frontiers, 2015, 2(9), 1035-1039

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene ,  Water ;  1 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
Referencia
Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its Derivatives
Chaskar, Atul; Padalkar, Vikas; Phatangare, Kiran; Langi, Bhushan; Shah, Chetan, Synthetic Communications, 2010, 40(15), 2336-2340

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ;  8.5 h, 80 °C
Referencia
Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethers
Verma, Sanny; Verma, Deepak; Jain, Suman L., Tetrahedron Letters, 2014, 55(15), 2406-2409

Synthetic Routes 19

Condiciones de reacción
1.1 Catalysts: Ferric chloride hexahydrate Solvents: Carbon tetrachloride ;  2 h, 140 °C; 140 °C → 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  0.5 - 1 h, neutralized
Referencia
Synthesis of substituted quinolines by the reaction of anilines with alcohols and CCl4 in the presence of Fe-containing catalysts
Khusnutdinov, R. I.; Bayguzina, A. R.; Aminov, R. I., Russian Chemical Bulletin, 2013, 62(1), 133-137

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Dimethylzinc ,  Lithium tert-butoxide Solvents: Toluene ;  3 h, 120 °C
Referencia
ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and Mechanism
Jo, Woohyun; Baek, Seung-yeol; Hwang, Chiwon; Heo, Joon; Baik, Mu-Hyun ; et al, Journal of the American Chemical Society, 2020, 142(30), 13235-13245

2,7-Dimethylquinoline Raw materials

2,7-Dimethylquinoline Preparation Products

2,7-Dimethylquinoline Literatura relevante

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